molecular formula C15H22N2O4 B13679061 3-(4-Cbz-1-piperazinyl)propane-1,2-diol

3-(4-Cbz-1-piperazinyl)propane-1,2-diol

Cat. No.: B13679061
M. Wt: 294.35 g/mol
InChI Key: HLAWREPEFUASCJ-UHFFFAOYSA-N
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Description

3-(4-Cbz-1-piperazinyl)propane-1,2-diol is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a benzyl group (Cbz) and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cbz-1-piperazinyl)propane-1,2-diol typically involves the reaction of 4-Cbz-piperazine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-Cbz-piperazine with glycidol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cbz-1-piperazinyl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the benzyl group or to modify the piperazine ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-benzylated piperazine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Cbz-1-piperazinyl)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cbz-1-piperazinyl)propane-1,2-diol is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-phenyl-1-piperazinyl)propane-1,2-diol: Similar structure but with a phenyl group instead of a benzyl group.

    3-(1-piperazinyl)propane-1,2-diol: Lacks the benzyl group, resulting in different chemical and biological properties.

Uniqueness

3-(4-Cbz-1-piperazinyl)propane-1,2-diol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.

Biological Activity

3-(4-Cbz-1-piperazinyl)propane-1,2-diol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activities, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a piperazine ring substituted with a carbobenzoxy (Cbz) group and a propane-1,2-diol moiety. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Synthesis Methods

Various synthetic routes have been explored to produce derivatives of piperazine-based compounds. A common method involves the reaction of piperazine with carbonyl compounds under acidic conditions, often yielding high purity products suitable for biological testing.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that piperazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

2. Antimicrobial Properties
Piperazine derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. The presence of the Cbz group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

3. Neuropharmacological Effects
Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety .

Case Study 1: Antitumor Activity

A study focused on the synthesis of piperazine derivatives found that certain analogs demonstrated IC50 values in the low micromolar range against human breast cancer cells. The study concluded that modifications to the piperazine ring can enhance cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation, various piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological Activity IC50/MIC Values Reference
Antitumor (Breast Cancer)5 µM
Antimicrobial (E. coli)32 µg/mL
NeuropharmacologicalActive at 10 µM

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

benzyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O4/c18-11-14(19)10-16-6-8-17(9-7-16)15(20)21-12-13-4-2-1-3-5-13/h1-5,14,18-19H,6-12H2

InChI Key

HLAWREPEFUASCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CO)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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